Methyl 2-chloro-3-hydroxybenzoate
Overview
Description
Methyl 2-chloro-3-hydroxybenzoate is an organic compound with the molecular formula C8H7ClO3. It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a methyl group, and the hydrogen atom in the benzene ring is substituted by a chlorine atom and a hydroxyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
Methyl 2-chloro-3-hydroxybenzoate is a compound that primarily targets the benzylic position . The benzylic position is a specific location on an organic molecule that is directly adjacent to an aromatic system, such as a benzene ring . This position is particularly reactive due to the resonance stabilization provided by the adjacent aromatic system .
Mode of Action
The interaction of this compound with its targets involves a series of chemical reactions. These reactions include free radical bromination, nucleophilic substitution, and oxidation . In the initiating step, a succinimidyl radical is formed, which then removes a hydrogen atom to form succinimide . This process continues, leading to a series of changes in the molecular structure of the compound .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving the metabolism of aromatic compounds . The compound’s interactions at the benzylic position can lead to changes in these pathways, resulting in various downstream effects .
Pharmacokinetics
The compound’s molecular weight and structure suggest that it may have certain bioavailability characteristics .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interactions with its primary targets and the subsequent changes in biochemical pathways . These effects can include changes in the structure and function of molecules at the benzylic position .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s reactivity and its interactions with its targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-chloro-3-hydroxybenzoate can be synthesized through several methods. One common method involves the esterification of 2-chloro-3-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-3-hydroxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of methyl 2-chloro-3-oxobenzoate.
Reduction Reactions: The ester group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
The major products formed from these reactions include substituted benzoates, oxobenzoates, and hydroxybenzoates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-chloro-3-hydroxybenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: It serves as a precursor for the development of drugs targeting specific diseases.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-chloro-2-hydroxybenzoate
- Methyl 4-chloro-3-hydroxybenzoate
- Methyl 2-chloro-4-hydroxybenzoate
Uniqueness
Methyl 2-chloro-3-hydroxybenzoate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to its isomers, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity.
Properties
IUPAC Name |
methyl 2-chloro-3-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c1-12-8(11)5-3-2-4-6(10)7(5)9/h2-4,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GREOJHHAAXRYGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90738305 | |
Record name | Methyl 2-chloro-3-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90738305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1125632-11-2 | |
Record name | Methyl 2-chloro-3-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90738305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.